molecular formula C11H12O4 B7855465 Methyl 4-hydroxy-3-methoxy-cinnamate

Methyl 4-hydroxy-3-methoxy-cinnamate

Cat. No. B7855465
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methoxy-cinnamate is a natural product found in Iris milesii, Coreopsis grandiflora, and other organisms with data available.

properties

IUPAC Name

methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347441
Record name Methyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-3-methoxy-cinnamate

CAS RN

2309-07-1
Record name Methyl ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2309-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preparation was effected analogously to Example 1 from 25 g (0.129 mol) of 4-hydroxy-3-methoxy-cinnamic acid and 180 ml of methanol with concentrated sulphuric acid as the catalyst. For purification, it was chromatographed on silica gel with dichloromethane/diethyl ether (19:1). This gave 21.78 g of methyl 4-hydroxy-3-methoxy-cinnamate as a pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-hydroxy-3-methoxy-cinnamate
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Reactant of Route 3
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Methyl 4-hydroxy-3-methoxy-cinnamate
Reactant of Route 4
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Methyl 4-hydroxy-3-methoxy-cinnamate
Reactant of Route 5
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Methyl 4-hydroxy-3-methoxy-cinnamate
Reactant of Route 6
Methyl 4-hydroxy-3-methoxy-cinnamate

Citations

For This Compound
31
Citations
C Vafiadi, E Topakas, P Christakopoulos… - Journal of …, 2006 - Elsevier
The active site of the recombinant Talaromyces stipitatus type-C feruloyl esterase (TsFaeC) was probed using a series of C 1 –C 4 alkyl ferulates and methyl esters of phenylalkanoic …
Number of citations: 51 www.sciencedirect.com
E Topakas, P Christakopoulos, CB Faulds - Journal of biotechnology, 2005 - Elsevier
The active sites of feruloyl esterases from mesophilic and thermophilic sources were probed using methyl esters of phenylalkanoic acids. Only 13 out of 26 substrates tested were …
Number of citations: 58 www.sciencedirect.com
T Kajiyama, Y Ohkatsu - Polymer degradation and stability, 2001 - Elsevier
The effect of substituents on phenolic antioxidants was studied extensively in the 1960s. Based on our recent study, however, there remain some unclear points in the interpretation of …
Number of citations: 101 www.sciencedirect.com
P Yu, JJ McKinnon, DD Maenz, VJ Racz… - Journal of Chemical …, 2004 - Wiley Online Library
… Aspergillus feruloyl esterase activity was determined by measuring the rate of hydrolysis of methyl ferulate (methyl-4-hydroxy-3-methoxy cinnamate) (Apin Chemicals Limited, Abingdon, …
Number of citations: 25 onlinelibrary.wiley.com
V Macko, RC Staples, JAA Renwick, J Pirone - Physiological Plant …, 1972 - Elsevier
The germination self-inhibitor from uredospores of sunflower rust, corn rust and snapdragon rust was found to be methyl 3,4-dimethoxycinnamate. Studies carried out in darkness have …
Number of citations: 60 www.sciencedirect.com
DG Udatha, I Kouskoumvekaki, L Olsson… - Nature …, 2010 - nature.com
… Methyl 4-hydroxy-3-methoxy cinnamate (or) Methyl ferulate … (k) Methyl 3,4,5-trimethoxy cinnamate; (l) Methyl 4-hydroxy-3-methoxy cinnamate (or) Methyl ferulate; (m) Methyl 3-hydroxy-4-…
Number of citations: 87 www.nature.com
T Katase - Soil Science, 1983 - journals.lww.com
… For example, the cis-forms of methyl 3,4-dimethoxycinnamate and methyl 4-hydroxy-3-methoxycinnamate were found to be only the active forms of the germination self-inhibitors from …
Number of citations: 3 journals.lww.com
R Olivares-Hernandez, H Sunner, JC Frisvad… - PLoS …, 2010 - journals.plos.org
… These two substrates, in addition to methyl-3-hydroxy cinnamate and methyl-4-hydroxy-3-methoxy cinnamate could be considered as the easiest to be hydrolyzed by FAEs since almost …
Number of citations: 13 journals.plos.org
P Yu, DD Maenz, JJ McKinnon, VJ Racz… - Journal of agricultural …, 2002 - ACS Publications
… The FAE activity was determined by measuring the rate of hydrolysis of methyl ferulate (MF; methyl-4-hydroxy-3-methoxy cinnamate) (Apin Chemicals Limited) using the modified …
Number of citations: 129 pubs.acs.org
S Shanmugavani, M Thenmozhi, GR Kumar… - Journal of …, 2022 - pnrjournal.com
Bacterial infections are a growing world-wide problem. Bacterial infections are now known to assassinate annually more people than malaria. One of the best practices of the ancient …
Number of citations: 2 pnrjournal.com

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